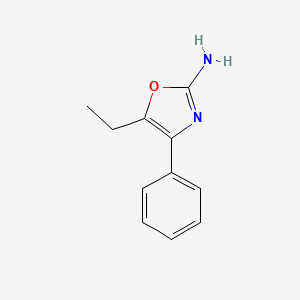

5-ethyl-4-phenyl-1,3-oxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-phenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTFLJKDVQQFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(O1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303379 | |

| Record name | 5-ethyl-4-phenyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33119-67-4 | |

| Record name | 5-Ethyl-4-phenyl-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33119-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-4-phenyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-ethyl-4-phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Oxazol 2 Amine Derivatives

Classical and Conventional Synthesis Routes for 1,3-Oxazol-2-amines

Traditional methods for synthesizing the 1,3-oxazole ring have been well-established for decades. These routes often involve multi-step sequences and rely on foundational reactions in heterocyclic chemistry.

Multi-step Synthesis Strategies and Reaction Pathways

The synthesis of 2-aminooxazoles is classically achieved through the condensation and cyclization of an α-haloketone with urea (B33335) or a related N-cyanated species. This is a variation of the Bredereck reaction, which synthesizes oxazoles by reacting α-haloketones with amides. researchgate.net For the specific target, 5-ethyl-4-phenyl-1,3-oxazol-2-amine, a common pathway involves the reaction of an appropriate α-bromoketone with urea.

Another established multi-step strategy involves the initial synthesis of an α-aminoketone, followed by acylation and subsequent cyclodehydration, a process known as the Robinson-Gabriel synthesis. researchgate.net This pathway offers modularity, as different acylating agents can be used to introduce diversity at the 2-position of the oxazole (B20620) ring. However, for a 2-amino substituent, the pathway typically involves cyclization with a reagent like cyanogen (B1215507) bromide.

A general multi-step synthetic sequence can be outlined as follows:

Preparation of the α-functionalized ketone: This often starts with a commercially available ketone, such as 1-phenyl-1-butanone, which is then halogenated at the alpha position (e.g., using bromine in acetic acid) to yield the α-haloketone precursor. nih.gov

Condensation and Cyclization: The α-haloketone is then reacted with a nitrogen-containing nucleophile like urea. The reaction proceeds via an initial N-alkylation, followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Examination of Precursor Molecules and Reaction Conditions

The success of these classical syntheses is highly dependent on the choice of precursors and the specific reaction conditions employed. The primary building blocks are an α-functionalized carbonyl compound and a source for the C2-amine portion of the ring.

For the synthesis of this compound, the key precursors are 2-bromo-1-phenyl-1-butanone and urea. chemsrc.com The reaction is typically conducted in a polar solvent, such as ethanol, and often requires heating to drive the cyclization and dehydration steps to completion.

Below is a table summarizing common precursors and conditions for the classical synthesis of 1,3-oxazol-2-amines.

| Precursor 1 (Ketone Backbone) | Precursor 2 (N-C-N Source) | Typical Solvents | Typical Conditions | Reference |

| α-Haloketone (e.g., 2-bromo-1-phenyl-1-butanone) | Urea | Ethanol, Acetic Acid | Reflux, 60-100 °C | nih.govchemsrc.com |

| α-Hydroxyketone | Cyanamide | Dioxane, DMF | Acid catalyst (e.g., H₂SO₄), Heat | researchgate.net |

| α-Aminoketone | Isothiocyanate | Ethanol, DMF | Oxidant (e.g., electrochemical) | organic-chemistry.org |

| α-Bromoacyl derivative | Thiocarbamide | Acetic Acid | 60 °C | nih.gov |

Modern and Green Chemistry Approaches in 1,3-Oxazol-2-amine (B105145) Synthesis

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally benign methods for heterocycle synthesis. These modern approaches prioritize step economy, reduced energy consumption, and the use of catalytic systems over stoichiometric reagents.

One-Pot Synthesis Techniques

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. For oxazole synthesis, several one-pot methods have been developed. These often fall under the category of multicomponent reactions (MCRs), where three or more starting materials react to form a final product that incorporates portions of all reactants.

For instance, a one-pot van Leusen oxazole synthesis can be adapted using tosylmethyl isocyanide (TosMIC), aldehydes, and a nitrogen source. organic-chemistry.org Another powerful approach is the use of domino reactions, where a single event triggers a cascade of subsequent intramolecular transformations. A t-BuOOH/I₂-mediated domino oxidative cyclization allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild, transition-metal-free conditions. organic-chemistry.org

Catalytic Approaches (e.g., Transition Metal Catalysis, Gold Catalysis)

Catalysis is at the forefront of modern organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions.

Transition Metal Catalysis: Palladium and copper are the most extensively used transition metals for oxazole synthesis. Palladium-catalyzed cross-coupling reactions, such as the direct arylation of a pre-formed oxazole ring, allow for the late-stage functionalization at the C2 or C5 positions with high regioselectivity. organic-chemistry.org Copper-catalyzed methods are prominent for constructing the ring itself, often involving an aerobic oxidative dehydrogenative annulation of amines and alkynes. organic-chemistry.org

Gold Catalysis: Gold catalysts are particularly effective in promoting the cycloisomerization of propargylic amides to form oxazoles. This atom-economical process transforms an acyclic precursor into the heterocyclic ring with no byproducts. organic-chemistry.org

Silver Catalysis: Silver(I) catalysts, such as silver acetate, have been used to mediate the intramolecular cyclization and ring-opening of oxazole-containing substrates to form other complex heterocycles like isoquinolones. acs.orgacs.org This demonstrates the utility of silver in activating alkynes for nucleophilic attack by the oxazole nitrogen. acs.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Palladium (Pd) Complexes | Direct C-H Arylation | High regioselectivity for functionalization | organic-chemistry.org |

| Copper (Cu) Salts | Oxidative Cyclization/Annulation | Use of O₂ as a green oxidant | organic-chemistry.org |

| Gold (Au) Complexes | Cycloisomerization | High atom economy, mild conditions | organic-chemistry.org |

| Silver (Ag) Salts | Alkyne Activation/Cyclization | Cost-effective, high yields | acs.orgacs.org |

| Iodine (I₂) | Oxidative Cyclization | Transition-metal-free | organic-chemistry.org |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool. The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov

This technique offers several advantages over conventional heating, including significantly shorter reaction times, higher yields, improved purity, and lower energy consumption. researchgate.net The synthesis of oxazole and related heterocycles like 1,3,4-oxadiazol-2-amines has been shown to benefit immensely from ultrasonic irradiation. researchgate.netnih.govsemanticscholar.orgijpsonline.com For example, a comparison between thermal and ultrasound-assisted synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine demonstrated a remarkable improvement in both reaction time and yield. researchgate.net

The table below illustrates the typical enhancements observed with ultrasound assistance.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3.5 hours | 69% | researchgate.net |

| Ultrasound-Assisted | 8 minutes | 90% | researchgate.net |

This green approach is broadly applicable and represents a significant advancement in the efficient production of 1,3-oxazol-2-amine derivatives. ijpsonline.com

Application of Deep Eutectic Solvents in Oxazole Synthesis

A significant advancement in the synthesis of oxazoles involves the use of Deep Eutectic Solvents (DESs) as a green and efficient medium. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a liquid with a melting point significantly lower than its individual components. nih.gov These solvents are noted for being biodegradable, non-toxic, easy to prepare, and recyclable. nih.govresearchgate.net

In the context of oxazole synthesis, a DES, often composed of choline (B1196258) chloride and urea, can act as both the solvent and a reactant. nih.gov Research has demonstrated that the reaction between various phenacyl bromides and amides proceeds efficiently in a DES. researchgate.netresearchgate.net A notable improvement to this method is the application of ultrasound (US) irradiation, which has been shown to dramatically reduce reaction times and improve yields while saving more than 85% in energy consumption compared to conventional thermal methods. nih.govresearchgate.net The combination of DES and ultrasound represents a novel and powerful technique in organic synthesis. nih.gov The recyclability of the DES has been studied, showing no negative effects on the solvent even after four consecutive runs under ultrasound conditions. nih.govresearchgate.net

The general procedure involves stirring the α-haloketone and an amide derivative in the DES for a short period. researchgate.net The reaction's progress is typically monitored by thin-layer chromatography, and upon completion, the product can be extracted, often by adding water to the reaction mixture and then using a suitable organic solvent like dichloromethane. researchgate.net

Interactive Table: Synthesis of Oxazole Derivatives using Deep Eutectic Solvents (DES)

| Entry | α-Haloketone Substrate | Amide/Urea Derivative | Solvent System | Conditions | Yield (%) | Reference |

| 1 | 2-Bromo-1-phenylethan-1-one | Urea | Choline Chloride/Urea (1:2) | Ultrasound, 50°C, 15 min | 92 | nih.gov |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Benzamide | Choline Chloride/Urea (1:2) | Ultrasound, 50°C, 20 min | 90 | nih.gov |

| 3 | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Urea | Choline Chloride/Urea (1:2) | Ultrasound, 50°C, 12 min | 94 | nih.gov |

| 4 | 2-Bromo-1-p-tolylethan-1-one | Acetamide | Choline Chloride/Urea (1:2) | Ultrasound, 50°C, 25 min | 88 | nih.gov |

Stereoselective Synthesis of Chiral 1,3-Oxazol-2-amine Derivatives

Stereoselectivity is a critical aspect of modern drug design and synthesis, as different stereoisomers of a molecule can have vastly different biological activities. carewellpharma.in The synthesis of specific enantiomers or diastereomers of chiral 1,3-oxazol-2-amines, such as the R or S enantiomer of this compound, presents a significant synthetic challenge.

While the literature provides extensive methods for stereoselective synthesis of related heterocyclic compounds like oxazolidinones, specific methodologies for chiral 1,3-oxazol-2-amines are less documented. bioorg.orgnih.gov However, general principles of asymmetric synthesis can be applied. carewellpharma.inyoutube.com These strategies typically fall into two categories:

Use of Chiral Starting Materials : One approach is to start with an enantiomerically pure precursor. For the synthesis of a chiral this compound, this would involve using a chiral version of 2-bromo-1-phenyl-1-butanone. If the reaction mechanism does not affect the chiral center, the stereochemistry of the starting material will be transferred to the final product.

Asymmetric Catalysis : This approach uses a chiral catalyst to control the stereochemical outcome of the reaction between achiral starting materials. This might involve a chiral Lewis acid or a chiral phase-transfer catalyst to guide the formation of one stereoisomer over the other.

Developing efficient and highly stereoselective methods for this class of compounds remains an active area of research.

Synthetic Challenges and Future Directions in 1,3-Oxazol-2-amine Preparation

Despite the existence of reliable synthetic routes, several challenges remain in the preparation of 1,3-oxazol-2-amine derivatives. Traditional methods can sometimes require harsh reaction conditions or environmentally unfriendly solvents. researchgate.net A key challenge is achieving regioselectivity when unsymmetrical precursors are used, which could lead to a mixture of isomeric products. Furthermore, the stability of the oxazole ring itself can be a concern, as some reactions can lead to ring-opening, as seen in certain silver-catalyzed transformations of other oxazole derivatives. acs.org

Future research in this area is directed towards overcoming these challenges and developing more efficient, sustainable, and versatile synthetic methodologies. Key future directions include:

Green Chemistry Approaches : The successful application of Deep Eutectic Solvents is a prime example of this trend. nih.govnih.gov Future work will likely expand the scope of DES and other green solvents in the synthesis of a wider variety of oxazole derivatives.

Multi-Component Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. acs.org Developing one-pot MCRs for the synthesis of complex 1,3-oxazol-2-amines is a promising avenue for streamlining their production.

Novel Catalytic Systems : The exploration of new catalysts, including those based on gold, copper, or other transition metals, continues to yield novel and efficient pathways to oxazoles. organic-chemistry.org These catalysts can offer milder reaction conditions and higher selectivity.

Scalability : Translating laboratory-scale syntheses to large-scale industrial production presents its own set of challenges, including cost of reagents, reaction control, and purification. unt.edu Developing robust and scalable syntheses is crucial for the practical application of these compounds.

Structural Characterization and Elucidation of 1,3 Oxazol 2 Amine Derivatives

Advanced Spectroscopic Analysis for Structural Confirmation

No published experimental ¹H-NMR or ¹³C-NMR data for 5-ethyl-4-phenyl-1,3-oxazol-2-amine could be found.

No published experimental IR spectral data for this compound could be found.

Q & A

Q. How can the synthesis of 5-ethyl-4-phenyl-1,3-oxazol-2-amine be optimized to improve yield and purity?

Methodological Answer:

- Reaction Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and reaction completion. Adjust solvent systems (e.g., ethyl acetate/hexane ratios) for optimal resolution .

- Condition Optimization: Control temperature (e.g., 60–80°C for cyclization) and reaction time (typically 6–12 hours) to minimize side products like hydrolyzed oxazole rings. Stirring under inert atmospheres (N₂/Ar) prevents oxidation .

- Purification: Employ column chromatography with silica gel (mesh size 230–400) and gradient elution. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and phenyl groups). Compare chemical shifts with analogous oxazole derivatives (e.g., 5-(4-fluorophenyl)oxazol-2-amine, δH ~6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₁H₁₃N₂O: 189.1022). Fragmentation patterns help identify the oxazole core and substituents .

- X-ray Crystallography: Solve single-crystal structures using SHELX (SHELXL for refinement) to resolve bond lengths (e.g., C–N in oxazole: ~1.32 Å) and dihedral angles (phenyl vs. oxazole plane: ~15–25°) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Compare binding affinities with aminorex analogs (e.g., 4,4′-DMAR, Ki ~50 nM for TAAR1) .

- QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like logP (predicted ~2.1) and polar surface area (PSA ~50 Ų) to correlate with anorexigenic or stimulant activity .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Assay Replication: Test in multiple cell lines (e.g., HEK-293 for receptor activation, HepG2 for metabolic stability) to rule out cell-specific effects. Include positive controls (e.g., 4-methylaminorex for stimulant activity) .

- Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., N-deethylation products) that may contribute to off-target effects. Compare with in vivo models (rodent plasma/tissue samples) .

Q. What strategies are effective for separating enantiomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve (±)-cis and (±)-trans racemates. Monitor enantiomeric excess (ee) via circular dichroism .

- Crystallization-Induced Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and verify purity via SC-XRD (ORTEP-3 for graphical representation) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Stability Studies: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Use HPLC to quantify degradation products (e.g., oxazole ring-opening at pH <2). Store lyophilized samples at –20°C to prevent hydrolysis .

- Kinetic Analysis: Calculate degradation rate constants (k) using Arrhenius plots (Eₐ ~60–80 kJ/mol for thermal decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.